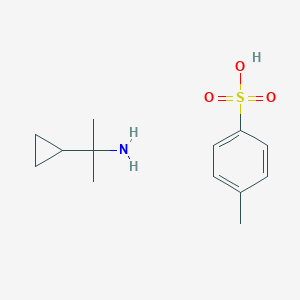

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a chemical compound with the molecular formula C₆H₁₃N·C₇H₈O₃S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropyl group and a propylamine moiety, which are linked to a p-toluenesulfonate salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt typically involves the reaction of cyclopropylmethylamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:

Cyclopropylmethylamine Preparation: Cyclopropylmethylamine is synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.

Salt Formation: The cyclopropylmethylamine is then reacted with p-toluenesulfonic acid in an appropriate solvent, such as ethanol or methanol, to form the p-toluenesulfonate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropylamines or cyclopropyl alcohols.

Substitution: Cyclopropyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt serves as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the modification of bioactive molecules, particularly in the development of GPR88 receptor agonists. Recent studies have demonstrated that derivatives of this compound can modulate signaling pathways associated with alcohol addiction, showcasing its potential as a therapeutic agent .

Chemical Intermediates

This compound is frequently used as an intermediate in organic synthesis. Its ability to undergo various functional group transformations makes it valuable in creating complex organic molecules. For instance, it has been employed in the synthesis of novel sulfonate salts and derivatives that find applications in photoacid generators and resist compositions for lithography .

Material Science

In material science, this compound is utilized in the formulation of specialty coatings and adhesives. Its properties contribute to the performance characteristics of these materials, such as adhesion strength and thermal stability.

Case Study 1: GPR88 Agonist Research

A study focused on the design and synthesis of GPR88 agonists derived from the 2-cyclopropyl-2-propylamine scaffold demonstrated significant effects on alcohol consumption behaviors in rodent models. The research highlighted the compound's role in modulating neurochemical pathways related to addiction .

Case Study 2: Synthesis of Novel Sulfonate Salts

Research involving the synthesis of novel sulfonate salts from this compound has shown promising results in developing advanced materials for photolithography. These materials have demonstrated enhanced resolution and sensitivity compared to traditional formulations .

Mecanismo De Acción

The mechanism by which 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropylamine: Lacks the propyl group and p-toluenesulfonate salt, making it less complex.

Propylamine: Does not contain the cyclopropyl group, resulting in different chemical properties.

Cyclopropylmethylamine: Similar structure but without the p-toluenesulfonate salt.

Uniqueness

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is unique due to the combination of the cyclopropyl and propylamine groups with the p-toluenesulfonate salt. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.

Actividad Biológica

2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a chemical compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound, emphasizing its applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with p-toluenesulfonic acid. The process is carried out under controlled conditions to ensure high yield and purity. Key steps include:

- Preparation of Cyclopropylmethylamine : Synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.

- Salt Formation : Cyclopropylmethylamine is reacted with p-toluenesulfonic acid in a solvent such as ethanol or methanol to form the desired salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group provides steric hindrance, influencing binding affinity and specificity. The amine group facilitates hydrogen bonding and electrostatic interactions, modulating the activity of target molecules.

Biological Activity

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Enzyme Interaction

Research indicates that this compound is utilized in biochemical assays to investigate enzyme activity. It has been shown to affect enzyme kinetics and can serve as a substrate or inhibitor in various enzymatic reactions.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial properties against various pathogens. While specific data on the compound's antimicrobial efficacy is limited, its structural characteristics indicate that it may inhibit bacterial growth, particularly against Gram-positive bacteria .

Neuropharmacological Effects

The compound's interaction with G protein-coupled receptors (GPCRs) has been explored, particularly regarding its potential role in neurological disorders. For instance, compounds derived from similar scaffolds have demonstrated neuroprotective effects and modulation of neurotransmitter systems, suggesting that this compound may have similar applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- GPR88 Activation : Research on related compounds has shown activation of GPR88 through Gαi-coupled signaling pathways, which may suggest a similar mechanism for this compound. This pathway is implicated in various neuropsychiatric conditions .

- Anticancer Activity : Compounds with structural similarities have exhibited cytotoxicity against cancer cell lines. For example, derivatives have been shown to induce apoptosis in tumor cells, indicating that this compound could also possess anticancer properties .

- Toxicological Studies : Safety assessments highlight that while the compound shows promise in various applications, it can cause skin and eye irritation, necessitating caution in handling and application.

Data Table: Biological Activities Overview

Propiedades

Número CAS |

172947-14-7 |

|---|---|

Fórmula molecular |

C13H21NO3S |

Peso molecular |

271.38 g/mol |

Nombre IUPAC |

2-cyclopropylpropan-2-amine;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,7)5-3-4-5/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3 |

Clave InChI |

RGWMDWPKOOWZSF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.